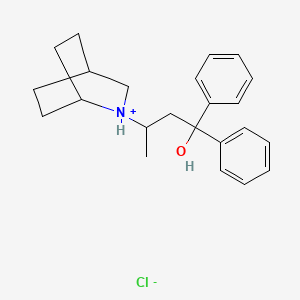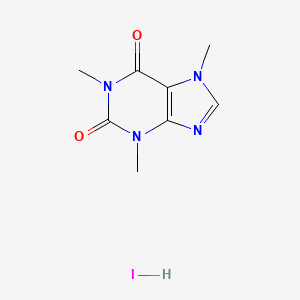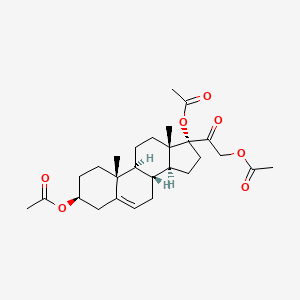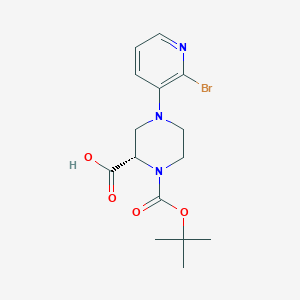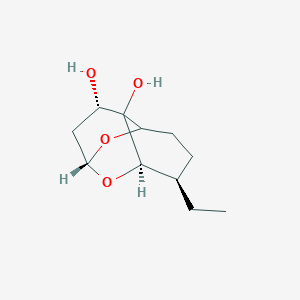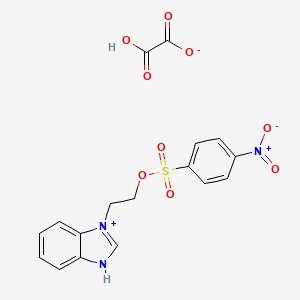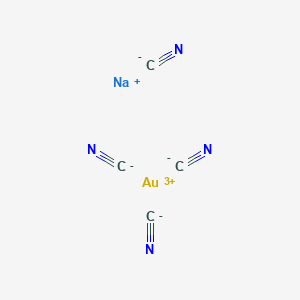![molecular formula C6H14N2O2 B13734433 N-[2-(2-aminoethoxy)ethyl]acetamide CAS No. 1040099-66-8](/img/structure/B13734433.png)
N-[2-(2-aminoethoxy)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-aminoethoxy)ethyl]acetamide is an organic compound with the molecular formula C6H14N2O2 It is a derivative of acetamide and contains an aminoethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-aminoethoxy)ethyl]acetamide typically involves the reaction of 2-(2-aminoethoxy)ethanol with acetic anhydride. The reaction is carried out in an anhydrous ethanol solution, with the temperature maintained below 40°C. The mixture is then stirred under reflux for 15 minutes, followed by evaporation to yield the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-aminoethoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino and ethoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
N-[2-(2-aminoethoxy)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-aminoethoxy)ethyl]acetamide involves its interaction with molecular targets through its amino and ethoxy groups.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-aminoethoxy)ethoxy]ethylacetamide
- 2-(2-aminoethoxy)ethanol
- N-(2-aminoethyl)acetamide
Uniqueness
N-[2-(2-aminoethoxy)ethyl]acetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1040099-66-8 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(9)8-3-5-10-4-2-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
FTRPSIHVAGFJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


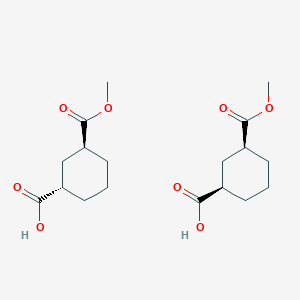
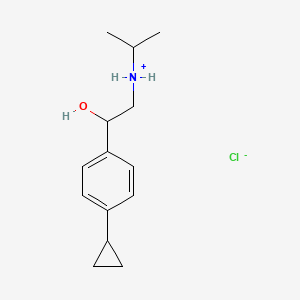
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

